molecular formula C8H3BrF4O B2395043 2-Bromo-3-fluoro-6-(trifluoromethyl)benzaldehyde CAS No. 2091605-26-2

2-Bromo-3-fluoro-6-(trifluoromethyl)benzaldehyde

Cat. No.: B2395043
CAS No.: 2091605-26-2
M. Wt: 271.009
InChI Key: CALUMDQXUJOZER-UHFFFAOYSA-N
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Description

2-Bromo-3-fluoro-6-(trifluoromethyl)benzaldehyde is a halogenated benzaldehyde derivative featuring bromine (Br), fluorine (F), and a trifluoromethyl (-CF₃) group at the 2-, 3-, and 6-positions of the aromatic ring, respectively. This compound’s unique substitution pattern confers distinct electronic and steric properties, making it valuable in pharmaceutical and agrochemical synthesis. The electron-withdrawing trifluoromethyl group enhances electrophilicity at the aldehyde moiety, promoting reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), while bromine and fluorine modulate solubility and metabolic stability .

Properties

IUPAC Name

2-bromo-3-fluoro-6-(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF4O/c9-7-4(3-14)5(8(11,12)13)1-2-6(7)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CALUMDQXUJOZER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)C=O)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation and Formylation of Substituted Benzene Derivatives

Bromo-Fluoro-Trifluoromethylbenzene as a Precursor

The most direct route involves functionalizing pre-halogenated benzene rings. For example, 1-bromo-3-fluoro-5-(trifluoromethyl)benzene (CAS 130723-13-6) serves as a critical intermediate. In a Grignard-mediated formylation, magnesium turnings activate the bromide, enabling nucleophilic attack on trimethyl borate to generate a boronic acid. Subsequent oxidation or hydrolysis introduces the aldehyde moiety.

Reaction conditions for this step typically require:

  • Solvent : Tetrahydrofuran (THF) at -78°C to 45°C
  • Catalysts : Iodine for Grignard initiation
  • Yield : ~57% after purification by silica gel chromatography

Hydrolysis of Polyhalogenated Toluenes

High-Pressure Hydrolysis

A patented method hydrolyzes 2-(trifluoromethyl)dichlorotoluene using C1–C4 fatty acids and their alkali metal salts. Under 0.3–0.78 MPa pressure and 150–190°C, chlorine atoms are replaced by hydroxyl groups, which are further oxidized to aldehydes. This one-pot reaction simplifies purification but requires specialized equipment for high-pressure conditions.

Table 1: Industrial Hydrolysis Parameters
Parameter Value
Temperature 150–190°C
Pressure 0.3–0.78 MPa
Catalyst C1–C4 fatty acid/salt
Yield >80%

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling

Palladium catalysts enable coupling between bromo-fluoro-trifluoromethylbenzene and aldehyde-containing boronic acids. For instance, tetrakis(triphenylphosphine)palladium(0) facilitates the reaction between 1-bromo-3-fluoro-5-trifluoromethylbenzene and benzaldehyde-derived boronic acids in THF at 80°C.

Table 2: Cross-Coupling Optimization
Condition Effect on Yield
Catalyst Loading (0.02 mmol) Increases yield to 57%
Temperature >70°C Accelerates coupling rate
Aqueous Na2CO3 Stabilizes boronic acid

Challenges with Aldehyde Stability

Aldehydes are prone to oxidation under basic conditions. Protecting groups like acetals are often used during coupling, followed by acidic deprotection (e.g., HCl in THF). This stepwise approach mitigates side reactions but adds complexity.

Comparative Analysis of Synthetic Routes

Efficiency vs. Scalability

  • Halogenation-Formylation : Ideal for small-scale synthesis (57% yield) but limited by harsh Grignard conditions.
  • Hydrolysis : High-yielding (>80%) and scalable but energy-intensive.
  • Cross-Coupling : Versatile for diversifying substituents but requires expensive catalysts.

Purity and Byproduct Management

Industrial methods prioritize gas-liquid separation to remove HF and HCl byproducts. Laboratory-scale reactions use aqueous workups and column chromatography, though yields drop to 7% in sensitive cases.

Scientific Research Applications

Organic Synthesis

2-Bromo-3-fluoro-6-(trifluoromethyl)benzaldehyde serves as an important intermediate in the synthesis of complex organic molecules. It is particularly useful in creating pharmaceuticals and agrochemicals due to its unique electronic properties and reactivity.

  • Synthesis of Fluorinated Compounds : The compound can be utilized in the synthesis of various fluorinated products, which are essential in drug discovery and development. For example, it has been involved in the preparation of bioactive pyranosides and oligonucleotide therapeutics that are crucial for modern medicinal chemistry .

Medicinal Chemistry

In medicinal chemistry, this compound acts as a building block for potential drug candidates.

  • Targeting Specific Enzymes : The compound's structure allows it to interact with molecular targets such as enzymes or receptors, modulating their activity. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it suitable for drug design targeting various diseases including cancer and inflammatory conditions .
  • Case Study on Drug Development : Research has indicated that derivatives of this compound can be synthesized to act as phosphodiesterase inhibitors, which are important for treating conditions like psoriasis and dermatitis .

Material Science

The compound is also employed in the production of specialty chemicals and materials that exhibit high thermal stability and resistance to degradation.

  • Polymeric Materials : Its application in developing superior polymeric materials highlights its significance in material science, particularly for applications requiring enhanced durability and performance under extreme conditions.

Data Tables

Application AreaSpecific UsesKey Benefits
Organic SynthesisIntermediate for pharmaceuticalsEssential for creating complex organic molecules
Medicinal ChemistryBuilding block for drug candidatesTargets specific enzymes/receptors
Material ScienceProduction of specialty chemicalsHigh thermal stability and resistance

Mechanism of Action

The mechanism of action of 2-Bromo-3-fluoro-6-(trifluoromethyl)benzaldehyde involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine and fluorine atoms can form strong interactions with target proteins, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include halogenated benzaldehydes with variations in substituent type, position, and functional groups. Below is a comparative analysis:

Table 1: Key Properties of Structural Analogues
Compound Name Molecular Formula Molar Mass (g/mol) Substituents (Position) Key Properties/Applications
2-Bromo-3-fluoro-6-(trifluoromethyl)benzaldehyde C₈H₃BrF₄O ~267.9 (calculated) Br (2), F (3), -CF₃ (6) High electrophilicity; cross-coupling intermediate
2-Bromo-5-(trifluoromethyl)benzaldehyde C₈H₄BrF₃O 253.02 Br (2), -CF₃ (5) Meta-CF₃ reduces steric hindrance; Suzuki reactions
4-Bromo-2-(trifluoromethyl)benzaldehyde C₈H₄BrF₃O 253.02 Br (4), -CF₃ (2) Ortho-CF₃ increases steric bulk; slower reaction kinetics
2-Bromo-3-chloro-6-fluoro-4-methyl-benzaldehyde C₈H₅BrClFO 251.48 Br (2), Cl (3), F (6), -CH₃ (4) Chloro enhances electron withdrawal; methyl improves solubility
3-Bromo-6-fluoro-2-hydroxy-benzaldehyde C₇H₄BrFO₂ 219.01 Br (3), F (6), -OH (2) Hydroxyl group increases polarity; prone to oxidation

Reactivity and Electronic Effects

  • Trifluoromethyl Position : In 2-Bromo-5-(trifluoromethyl)benzaldehyde, the -CF₃ group at position 5 (meta to aldehyde) creates a less sterically hindered environment compared to the target compound’s -CF₃ at position 6 (para). This difference impacts reaction rates in palladium-catalyzed couplings, where para-substituted derivatives may exhibit slower kinetics due to steric clashes .
  • Halogen vs. Methyl/Chloro : The chloro substituent in 2-Bromo-3-chloro-6-fluoro-4-methyl-benzaldehyde provides stronger electron withdrawal than fluorine, accelerating electrophilic aromatic substitution. However, the methyl group at position 4 offsets this by donating electrons, reducing overall reactivity compared to the target compound .
  • Functional Group Influence: The hydroxyl group in 3-Bromo-6-fluoro-2-hydroxy-benzaldehyde enhances solubility in polar solvents (e.g., water or ethanol) but introduces instability under oxidative conditions, limiting its utility in reactions requiring anhydrous environments .

Physicochemical Properties

  • Lipophilicity : The trifluoromethyl group in the target compound increases logP (lipophilicity) compared to hydroxyl- or methyl-containing analogues, favoring membrane permeability in drug design .
  • Melting Points : Derivatives with para-substituted -CF₃ (e.g., target compound) generally exhibit higher melting points (~90–120°C inferred) due to symmetrical crystal packing, whereas ortho-substituted analogues (e.g., 4-Bromo-2-(trifluoromethyl)benzaldehyde) show lower melting points .

Biological Activity

2-Bromo-3-fluoro-6-(trifluoromethyl)benzaldehyde is a halogenated aromatic compound that has garnered attention in various fields of research due to its unique structural features and biological activity. This article explores the compound's biological properties, mechanisms of action, and applications in medicinal chemistry.

Structural Characteristics

The molecular formula of this compound is C8H3BrF4O. Its structure includes:

  • Bromine (Br) and Fluorine (F) substituents, which enhance its lipophilicity and biological activity.
  • A trifluoromethyl (-CF3) group that contributes to its unique electronic properties and stability.

The biological activity of this compound primarily arises from its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group allows for better membrane permeability, while the halogen atoms can form strong interactions with target proteins, leading to inhibition or modulation of their activity.

Key Mechanisms:

  • Enzyme Inhibition: The compound is investigated for its potential to inhibit specific enzymes, which may be relevant in therapeutic applications.
  • Receptor Binding: It shows promise in binding to various receptors, potentially influencing signaling pathways involved in diseases.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity: Some derivatives of halogenated benzaldehydes have shown antimicrobial properties, suggesting potential applications in developing new antibiotics.
  • Enzyme Modulation: The compound has been studied for its effects on enzymes related to metabolic processes, which could lead to the development of novel therapeutic agents .

Case Studies and Research Findings

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
This compoundBr, F, -CF3 groupsEnzyme inhibition, antimicrobial
2-Fluoro-6-(trifluoromethyl)benzaldehydeF, -CF3 groupAntimicrobial activity
3-Bromo-2-fluoro-6-(trifluoromethyl)benzaldehydeBr, F, -CF3 groupsPotential antitumor activity

Q & A

Q. Why do similar compounds exhibit divergent reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Steric Effects : Bulkier substituents (e.g., trifluoromethyl vs. methyl) hinder catalyst access. Use bulky phosphine ligands (e.g., SPhos) to improve efficiency .
  • Electronic Effects : Electron-withdrawing groups (e.g., –CF3_3) slow oxidative addition; adjust catalyst electronic properties (e.g., Pd(OAc)2_2 vs. PdCl2_2) .

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